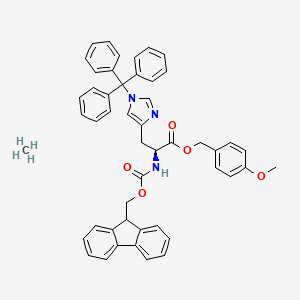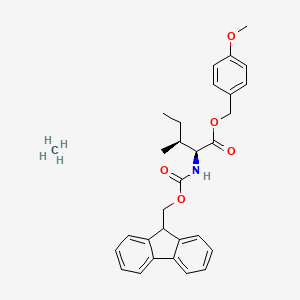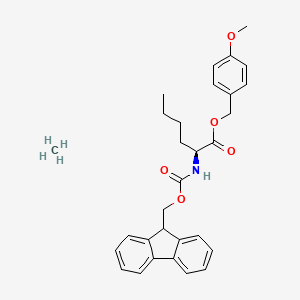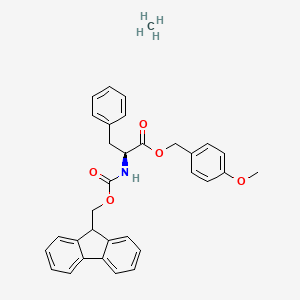
2-(Piperidin-4-yloxy)pyrazine
Übersicht
Beschreibung
2-(Piperidin-4-yloxy)pyrazine is a chemical compound used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . It has a molecular formula of C9H13N3O .
Synthesis Analysis
The synthesis of 2-(Piperidin-4-yloxy)pyrazine involves complex chemical reactions. For instance, it has been used in the preparation of 3-Imidazolylindoles . More detailed information about its synthesis can be found in related scientific literature .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-4-yloxy)pyrazine consists of a pyrazine ring attached to a piperidine ring via an oxygen atom . The exact mass of the molecule is 179.105862047 g/mol .Chemical Reactions Analysis
2-(Piperidin-4-yloxy)pyrazine is involved in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . Further details about its chemical reactions can be found in related scientific literature .Physical And Chemical Properties Analysis
2-(Piperidin-4-yloxy)pyrazine has a molecular weight of 179.22 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds . Its topological polar surface area is 47 Ų .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Activities
Pyrazine Derivatives in Medicinal Chemistry : The pyrazine ring, as found in 2-(Piperidin-4-yloxy)pyrazine, plays a crucial role in medicinal chemistry. Pyrazine derivatives, when combined with other scaffolds like pyrrole, pyrazole, and piperidine, exhibit a wide range of biological activities. They form the backbone of many clinically used drugs, underlining their significance in drug design. The therapeutic applications of these derivatives have been explored extensively over the past decade (Miniyar et al., 2013).
Heterocyclic Compounds in Pharmaceuticals : Heterocyclic compounds, including pyrazines, are pivotal in the pharmaceutical industry. They serve as structural components in various pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, in particular, are utilized in flavors, fragrances, and as pharmaceutical intermediates. Their incorporation in drugs, especially as raw materials for anti-tuberculosis drugs like pyrazinamide, underscores their importance (Higasio & Shoji, 2001).
Chemical Synthesis and Characterization
Synthesis of Pyrazoline Derivatives : Pyrazolines, including those with a piperidin-4-yloxy moiety, are synthesized for their potential applications in treating various diseases. Their anticholinesterase effects highlight their relevance in addressing neurodegenerative disorders. In vitro and in silico evaluations demonstrate the effectiveness of these derivatives, with certain piperidine derivatives showing more efficacy (Altıntop, 2020).
Characterization and Applications in Material Science : The intercalation of heterocyclic amines like pyrazine and piperidine into materials like α-titanium hydrogenphosphate has been studied for its structural and calorimetric properties. These interactions are essential for understanding the material characteristics and their potential applications in various fields (Nunes & Airoldi, 2000).
Biological Activities and Pharmacological Effects
Analgesic and Anti-inflammatory Activities : New pyrazole derivatives, synthesized from β-hydroxy enones and hydrazines using piperidine, have shown promising analgesic and anti-inflammatory activities. These compounds, when compared to standard drugs, exhibit moderate to significant activities, indicating their potential as therapeutic agents (Priyadarsini, Madhavarao, & Chowdary, 2020).
Antimicrobial and Antitubercular Activities : Compounds containing the pyrazine moiety have been synthesized and evaluated for their antimicrobial activities. Certain derivatives have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, novel pyrazine-based compounds have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations (Kandile & Zaky, 2015; Srinivasarao et al., 2020).
Diverse Pharmacological Activities : Pyrazine and piperidine-containing molecules have been synthesized and found to possess a wide range of pharmacological activities. These include antitumor, anticonvulsant, antidepressant, analgesic, antimicrobial, anti-tubercular, and anti-diabetic activities, among others. The diversity of biological activities associated with these compounds underscores their potential in pharmaceutical applications and drug development (Asif, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFTHXHLCBICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)pyrazine | |
CAS RN |
615576-64-2 | |
| Record name | 2-(piperidin-4-yloxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839864.png)


![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7839881.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methoxy]-3-oxopropyl]indole-1-carboxylate;methane](/img/structure/B7839889.png)

![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)




![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)